molecular formula C12H19NO4 B2739701 2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid CAS No. 2096992-27-5

2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B2739701
CAS No.: 2096992-27-5
M. Wt: 241.287
InChI Key: NFLPEALSACZHNY-UHFFFAOYSA-N
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Description

2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the amine group with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

    Attachment of the acetic acid moiety: This is usually done through a nucleophilic substitution reaction where the acetic acid derivative is introduced.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid in dioxane for Boc deprotection.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Deprotected amines.

Scientific Research Applications

2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions.

    Medicine: Potential use in drug development due to its stability and reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic processes, allowing for selective reactions. The bicyclo[1.1.1]pentane core offers rigidity and stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-12-5-11(6-12,7-12)4-8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLPEALSACZHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096992-27-5
Record name 2-(3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid
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